2-(Oxetan-2-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

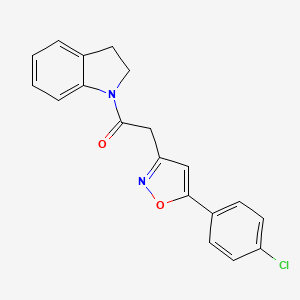

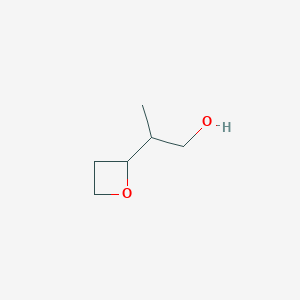

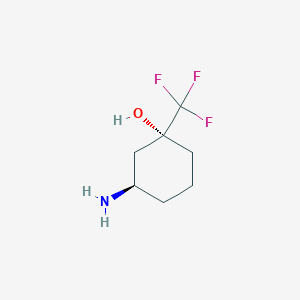

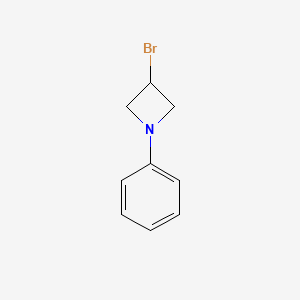

“2-(Oxetan-2-yl)propan-1-ol” is a chemical compound with the CAS number 1438898-86-2 . It is also known by its English name “2-(oxetan-2-yl)propan-1-ol” and has a molecular formula of C6H12O2 .

Synthesis Analysis

The synthesis of oxetane derivatives has been a subject of numerous studies . One method involves the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . Another method involves treating monosubstituted epoxides with dimethyloxosulfonium methylide, resulting in oxetanes .

Molecular Structure Analysis

The molecular structure of “2-(Oxetan-2-yl)propan-1-ol” consists of an oxetane ring attached to a propan-1-ol group . The molecular weight of this compound is 116.15828 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Oxetan-2-yl)propan-1-ol” include a boiling point of 210.9±8.0 °C (Predicted) and a density of 1.040±0.06 g/cm3 (Predicted) .

Scientific Research Applications

-

Medicinal Chemistry : Oxetanes influence physicochemical properties as a stable motif in medicinal chemistry . They have been used as valuable structural alternatives to ubiquitous morpholine . A drug discovery project within a group demanded a substituent that enabled higher binding affinities to the NAD (P)H:quinone oxidoreductase 1 (NQO1) active site . NQO1 is an enzyme over-expressed in cancer cell lines .

-

Synthetic Chemistry : Oxetanes have a propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives . The synthesis of the oxalate salt of 2-oxa-6-azaspiro [3.3]heptane starting from the condensation of 3-bromo-2,2-bis (bromomethyl)propan-1-ol with p -tosylamide has been described .

-

Polymer Chemistry : Oxetane motifs are extensively used in polymer chemistry as a monomer and a cross-linker . The unique properties of oxetanes make them suitable for creating various types of polymers with specific characteristics .

-

Preparation of Oxetan-2-ylmethanamine : A patent by Eli Lilly And Company describes a process and intermediate for the preparation of oxetan-2-ylmethanamine . This compound could have potential applications in various chemical reactions and syntheses .

-

Synthesis of Oxetane Derivatives : Oxetanes are used in the synthesis of various oxetane derivatives. These derivatives are then used in a wide range of applications, from medicinal chemistry to materials science .

-

Ring-Opening and Ring-Expansion Reactions : Oxetanes are known to undergo ring-opening and ring-expansion reactions . These reactions are useful in synthetic chemistry for the creation of complex molecules .

-

Synthesis of Oxetane Derivatives by Intramolecular Cyclization : Oxetane derivatives can be synthesized through various intramolecular cyclization methods, such as cyclization through C-O bond formation and C-C bond formation .

-

[2+2] and Formal [2+2] Cycloadditions : Oxetane derivatives can be synthesized through [2+2] and formal [2+2] cycloadditions . This includes the Paternò− Büchi [2+2] Photocycloaddition .

-

Enhancing Kinetics and Improving Physical Properties in Polymer Chemistry : Combining oxetanes and epoxides can enhance the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films .

-

Preparation of Oxetan-2-ylmethanamine : A process and intermediate for the preparation of oxetan-2-ylmethanamine has been described in a patent . This compound could have potential applications in various chemical reactions and syntheses .

-

Ring-Opening and Ring-Expansion Reactions of Oxetanes : Oxetanes are known to undergo ring-opening and ring-expansion reactions . These reactions are useful in synthetic chemistry for the creation of complex molecules .

-

Functionalization of Intact Oxetane Derivatives through Metalated and Radical Intermediates : Oxetane derivatives can be functionalized through metalated and radical intermediates .

properties

IUPAC Name |

2-(oxetan-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(4-7)6-2-3-8-6/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGYGYBPXWUCRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxetan-2-yl)propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2412497.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412501.png)

![[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate](/img/structure/B2412502.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea](/img/structure/B2412504.png)

![1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride](/img/structure/B2412507.png)

![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/no-structure.png)